1-Methoxy-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene
Overview
Description
1-Methoxy-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inclusion Complex Formation
One notable application of compounds related to "1-Methoxy-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene" is in the formation of inclusion complexes through C–H···O hydrogen bonding. For instance, 1,3,5-Tris(4-nitrobenzoyl)benzene, a compound with a similar nitrobenzoyl functional group, has been shown to form 1:1 crystalline inclusion complexes with specific solvents like CH2Cl2 and DMSO. This behavior underscores the potential of such compounds in host-guest chemistry, where they can encapsulate other molecules within their crystalline structure through hydrogen bonding interactions (Pigge, Zheng, & Rath, 2000).
Organic Synthesis and Chemical Reactions
Compounds similar to "this compound" are utilized in various organic synthesis reactions. For example, the Claisen–Schmidt condensation process has been employed to prepare specific compounds, demonstrating the versatility of these chemicals in synthetic organic chemistry. Such reactions not only extend the utility of these compounds in synthesizing new materials but also offer insights into their reactivity and interaction mechanisms with other organic molecules (Guo, Liu, Yang, & Jian, 2009).
Natural Occurrence and Volatile Compounds
Investigations into the natural occurrence of related nitrobenzene compounds have revealed their presence as major components in certain plant volatiles. For instance, (2-Nitroethyl)benzene has been identified in the flower scent of the Japanese loquat Eriobotrya japonica, highlighting the ecological roles these compounds may play in nature, including plant-pollinator interactions and defense mechanisms (Kuwahara, Ichiki, Morita, & Asano, 2014).
Properties
IUPAC Name |
[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] 4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-12(17-11-18(17)13-5-9-16(25-2)10-6-13)20-26-19(22)14-3-7-15(8-4-14)21(23)24/h3-10,17-18H,11H2,1-2H3/b20-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJDGBQIAAKFDF-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2CC2C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2CC2C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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